3-Fluoro-4-nitrobenzene-1-sulfonamide

Vue d'ensemble

Description

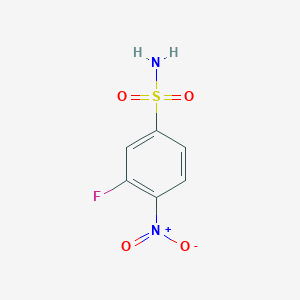

3-Fluoro-4-nitrobenzene-1-sulfonamide is a chemical compound with the molecular formula C6H5FN2O4S and a molecular weight of 220.18 . It is a powder at room temperature . This compound has gained importance in scientific research due to its various properties such as being an antioxidant and anti-inflammatory agent.

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-nitrobenzene-1-sulfonamide is 1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) . Unfortunately, the specific molecular structure analysis of this compound is not available in the search results.

Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzene-1-sulfonamide is a powder at room temperature . It has a molecular weight of 220.18 . Unfortunately, the search results do not provide more detailed physical and chemical properties of this compound.

Applications De Recherche Scientifique

Antimicrobial Activity

Sulfonamides of 3-fluoro-4-morpholinoaniline, an important intermediate of the antibiotic drug linezolid, have been synthesized and studied for their antimicrobial activity . These compounds showed good to potent antimicrobial activity, with some derivatives exhibiting promising activity against bacterial strains and fungi .

Molecular Docking Studies

Molecular docking studies have been performed on these compounds to predict their affinity and orientation at the active enzyme site . Some compounds exhibited high binding affinities, showing good agreement with in vitro antimicrobial screening .

Synthesis of New Drug Molecules

The biological importance of sulfonamides and carbamates has generated interest in the designing of new drug molecules that can interact with DNA . Research on drug intermediate derivatives as medicinally important molecules is ongoing .

Fluorescent Probes

Sulfonamide-containing naphthalimide derivatives have been synthesized and used as fluorescent probes . These probes have attracted increasing interest in fluorescent imaging for the noninvasive detection of cancers .

Tumor-Targeting Groups

Sulfonamide-containing naphthalimide derivatives have been incorporated into tumor-targeting groups . These derivatives can be taken up highly by certain cells and then achieve good green fluorescent images in those cells .

Antioxidant and Anti-inflammatory Properties

3-Fluoro-4-nitrobenzene-1-sulfonamide has been noted for its antioxidant and anti-inflammatory properties. This makes it of interest in the development of treatments for conditions associated with oxidative stress and inflammation.

Safety and Hazards

3-Fluoro-4-nitrobenzene-1-sulfonamide may cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary target of 3-Fluoro-4-nitrobenzene-1-sulfonamide is the carbonic anhydrase (CA) enzyme . This zinc-containing metalloenzyme plays a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

3-Fluoro-4-nitrobenzene-1-sulfonamide interacts with its target by forming a coordination bond between its negatively charged amino group and the zinc ion in the CA enzyme . It also makes hydrogen bonds and hydrophobic contacts with other parts of the inhibitor molecule .

Propriétés

IUPAC Name |

3-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O4S/c7-5-3-4(14(8,12)13)1-2-6(5)9(10)11/h1-3H,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDMLKHQXMWZQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitrobenzene-1-sulfonamide | |

CAS RN |

1187966-31-9 | |

| Record name | 3-fluoro-4-nitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2885230.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-(4-ethoxyphenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2885234.png)

![3-[4-(4-Methoxyphenyl)-3-oxo-3,4-dihydroquinoxalin-2-yl]propanoic acid](/img/structure/B2885235.png)

![N-(4-chlorophenyl)-2-[[4-(4-methoxyphenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B2885242.png)

![1-[(4-Chlorophenyl)methyl]-4-[(4-methoxyphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2885243.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2885244.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)